molecular formula C9H15NO2S B1640520 2,2-dimethoxy-N-(thiophen-3-ylmethyl)ethanamine

2,2-dimethoxy-N-(thiophen-3-ylmethyl)ethanamine

Cat. No. B1640520
M. Wt: 201.29 g/mol
InChI Key: SZJMVVOLKZAPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethoxy-N-(thiophen-3-ylmethyl)ethanamine is a useful research compound. Its molecular formula is C9H15NO2S and its molecular weight is 201.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-dimethoxy-N-(thiophen-3-ylmethyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-dimethoxy-N-(thiophen-3-ylmethyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,2-dimethoxy-N-(thiophen-3-ylmethyl)ethanamine

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

2,2-dimethoxy-N-(thiophen-3-ylmethyl)ethanamine

InChI

InChI=1S/C9H15NO2S/c1-11-9(12-2)6-10-5-8-3-4-13-7-8/h3-4,7,9-10H,5-6H2,1-2H3

InChI Key

SZJMVVOLKZAPCJ-UHFFFAOYSA-N

SMILES

COC(CNCC1=CSC=C1)OC

Canonical SMILES

COC(CNCC1=CSC=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-thiophenecarboxaldehyde (8.75 mL) cooled to 0° C. was added aminoacetaldehyde dimethylacetal (14.2 mL). The clear solution was stirred at room temperature for 60 h. The solution was diluted with ethanol and hydrogenated at 56 psi in the presence of 10% Pd/C (5 g) overnight. The catalyst was filtered off and washed with MeOH. The solvent was removed by rotary evaporation and co-evaporated with toluene to afford an oil (19 g, 94% yield).
Quantity
8.75 mL
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
5 g
Type
catalyst
Reaction Step Three
Name
Yield
94%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.